(1S)-1-(4-bromophenyl)-3,3,3-trifluoropropan-1-amine

Overview

Description

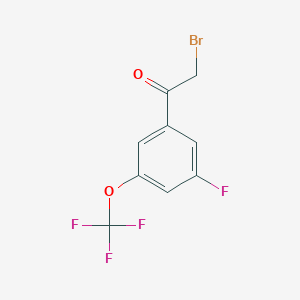

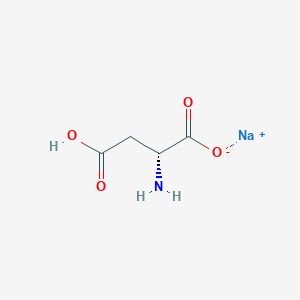

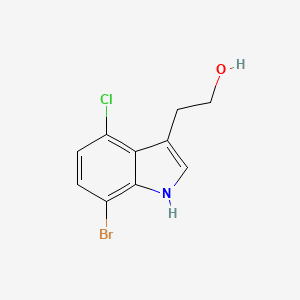

This compound is an amine derivative with a trifluoropropane group, a bromophenyl group, and an amine group. Amines are derivatives of ammonia where one or more hydrogen atoms have been replaced by a substituent such as an alkyl or aryl group .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds often involve reactions like the Ullmann cross-coupling reaction . This reaction typically involves the coupling of two aryl halides or an aryl halide and an amine in the presence of a copper catalyst .Molecular Structure Analysis

The molecular structure of this compound would likely involve a central carbon atom (from the propane group) bonded to three fluorine atoms, a bromophenyl group, and an amine group .Chemical Reactions Analysis

Again, while specific reactions involving this compound were not found, similar compounds can undergo a variety of reactions. For example, oximes can undergo the Beckmann rearrangement to form amides .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, its polarity would be influenced by the presence of the highly electronegative fluorine atoms and the polar amine group .Scientific Research Applications

Synthesis and Chemical Behavior

- The compound has been utilized in the synthesis of 1-substituted benzimidazoles, demonstrating its utility in forming heterocyclic compounds with potential biological activities (Lygin & Meijere, 2009).

- It's involved in the study of electrochemical behaviors, such as in tris(4-bromophenyl)amine, indicating its relevance in electrochemistry and material science applications (Herath & Becker, 2010).

Molecular and Structural Analysis

- Tris(4-bromophenyl)aminium hexachloridoantimonate, related to this compound, shows similar structural features in its radical cation and neutral forms, suggesting its potential in studying the structural aspects of radical cations (Quiroz-Guzmán & Brown, 2010).

- In another study, the synthesis of 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine was performed, indicating its use in molecular structure and spectral analysis (Tamer et al., 2016).

Organic Chemistry and Catalysis

- The compound's derivatives have been used in the chemoselective synthesis of pyrroles, showcasing its versatility in organic synthesis (Aquino et al., 2015).

- Its analogs are involved in oxidation reactions, as seen in studies involving tris(4-bromophenyl)amine, indicating its role in mediated oxidation processes (Pletcher & Zappi, 1989).

Photochemistry and Oxidation Studies

- Tris(4-bromophenyl)amine has been examined for photochemical co-oxidation reactions, demonstrating its application in advanced oxidation processes (Bonesi et al., 2018).

- Studies on tris(4-bromophenyl)aminium hexachloroantimonate-initiated oxidative reactions further highlight its role in synthetic organic chemistry (Yuan et al., 2020).

Material Science and MOF Applications

- Derivatives of this compound have been used in synthesizing metal-organic frameworks (MOFs), which are important for gas sorption and photocatalytic properties (Fu et al., 2014).

Kinetics in Electrochemistry

- Its analogs have been studied for their kinetics in redox mediation, providing insights into electrochemical transformations (Herath & Becker, 2008).

properties

IUPAC Name |

(1S)-1-(4-bromophenyl)-3,3,3-trifluoropropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrF3N/c10-7-3-1-6(2-4-7)8(14)5-9(11,12)13/h1-4,8H,5,14H2/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFQGIGAQJPNZSL-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CC(F)(F)F)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@H](CC(F)(F)F)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S)-1-(4-bromophenyl)-3,3,3-trifluoropropan-1-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromo-2-chloro-4-fluoro-1-methyl-1H-benzo[d]imidazole](/img/structure/B1384733.png)

![Bis[2,4-di(propan-2-yl)phenyl] phenyl phosphate](/img/structure/B1384742.png)

![4,8-Bis[4-chloro-5-(2-ethylhexyl)thiophen-2-yl]thieno[2,3-f][1]benzothiole](/img/structure/B1384744.png)

![(2S,3R)-2-[[(2S)-2-[[(2S)-4-[[(2R,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3S,4S,5R,6R)-4-[(2S,3S,4S,5S,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2S,3S,4S,5S,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3,5-dihydroxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-6-aminohexanoyl]amino]-3-hydroxybutanoic acid](/img/structure/B1384745.png)

![1-(1H-Benzo[d]imidazol-2-yl)-4-(3-methoxypropoxy)-3-methylpyridin-1-ium-2-carboxylate](/img/structure/B1384746.png)